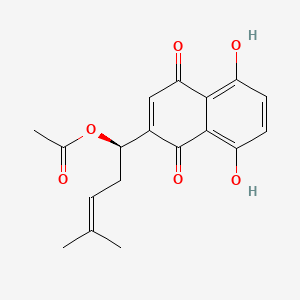

Acetylshikonin

Übersicht

Beschreibung

Acetylshikonin ist ein Naphthochinon-Derivat, das hauptsächlich aus Arten der Familie der Boraginaceae gewonnen wird, wie z. B. Lithospermum erythrorhizon, Arnebia euchroma und Arnebia guttata . Diese bioaktive Verbindung hat aufgrund ihrer breiten pharmakologischen Eigenschaften, darunter Antikrebs-, entzündungshemmende, lipidregulierende, antidiabetische, antibakterielle, antimykotische, antioxidative, neuroprotektive und antivirale Wirkungen, große Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Acetylshikonin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Medizin: Zeigt Potenzial als Antikrebsmittel durch Induktion von Apoptose und Hemmung der Tubulinpolymerisation.

Industrie: Wird aufgrund seiner bioaktiven Eigenschaften in der Produktion von Arzneimitteln und Kosmetika eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege. Es induziert Apoptose durch Hochregulierung von Bax und Herunterregulierung von Bcl-2 . Darüber hinaus hemmt es die transkriptionelle Aktivierung des Tumornekrosefaktor-α (TNF-α)-Promotors, was zu entzündungshemmenden Wirkungen führt . This compound reguliert auch die Expression von Stickstoffmonoxid (NO) und Prostaglandin E2 (PGE2) herunter, indem es die ROS/PI3K/Akt-abhängige NF-κB-Aktivierung hemmt .

Wirkmechanismus

Acetylshikonin, a naphthoquinone derivative, is mainly extracted from species of the family Boraginaceae, such as Lithospermum erythrorhizon Sieb. et Zucc., Arnebia euchroma (Royle) Johnst., and Arnebia guttata Bunge . This compound has attracted much attention due to its broad pharmacological properties .

Target of Action

This compound has been identified as an inhibitor of Acetylcholinesterase (AChE) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and 3 (RIPK3) . AChE plays a crucial role in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . RIPK1 and RIPK3 are critical regulators of necroptosis, a form of programmed cell death .

Mode of Action

This compound interacts with its targets, leading to various cellular changes. It inhibits AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission . In the context of cancer, this compound induces necroptosis in non-small cell lung cancer (NSCLC) cells by activating the RIPK1/RIPK3/MLKL signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes oxidative stress, decreases mitochondrial membrane potential, and promotes G2/M phase arrest in lung cancer cells . It also induces autophagy via the LKB1/AMPK and PI3K/Akt-regulated mTOR signaling pathways .

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound is associated with a wide distribution and poor absorption

Result of Action

This compound has a wide spectrum of pharmacological effects such as anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral properties . It significantly reduces cell viability, induces apoptosis, and inhibits cell migration .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of shikonin and its derivatives, including this compound, is influenced by the plant’s growth environment . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Acetylshikonin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, where this compound acts as an inhibitor, with an IC50 value of 34.6 μM . Additionally, this compound inhibits non-selective cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis and autophagy in cancer cells, thereby inhibiting their proliferation . The compound influences cell signaling pathways, including those involved in cell survival and death. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition affects neurotransmission and can have various physiological effects. Additionally, this compound interacts with cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other compounds . These interactions result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature . Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of considering temporal factors when studying the effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects become more prominent . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and cytochrome P450, influencing their activity and thereby affecting the metabolism of other compounds . The compound can also modulate metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within cells . These interactions highlight the complex role of this compound in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . This compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific biomolecules . These properties determine its localization within cells and tissues, affecting its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetylshikonin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Isolierung und Reinigung von this compound aus Zell-Suspensionskulturen von Arnebia euchroma unter Verwendung der schnellen präparativen Hochleistungsflüssigkeitschromatographie (HPLC) . Die Verbindungen werden innerhalb von 10 Minuten auf einer C18-Säule getrennt, wobei Acetonitril/Methanol (95:5) als mobile Phase im isokratischen Modus verwendet wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet oft den Anbau von haarigen Wurzelkulturen von Echium plantagineum, die medizinische Shikonine in ihren Wurzeln enthalten . Diese Kulturen können verwendet werden, um die Produktion von this compound und anderen verwandten Verbindungen zu erhöhen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetylshikonin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile . So ist beispielsweise die Derivatisierung von this compound mit 2-Mercaptoethanol eine gängige Methode, die in der quantitativen Bestimmung und pharmakokinetischen Studien eingesetzt wird .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, wie z. B. β-Acetoxyisovalerylshikonin .

Vergleich Mit ähnlichen Verbindungen

Acetylshikonin ist unter den Shikonin-Derivaten aufgrund seiner spezifischen pharmakologischen Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Shikonin: Ein weiteres Naphthochinon-Derivat mit ähnlichen biologischen Aktivitäten.

β-Acetoxyisovalerylshikonin: Ein Derivat von this compound mit vergleichbarer chemischer Struktur und Eigenschaften.

β,β-Dimethylacrylalkannin: Teilt eine ähnliche chemische Struktur mit this compound und zeigt ähnliche biologische Aktivitäten.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Acetylshikonin involves the condensation of 2,5-dimethoxy-1,4-benzoquinone with acetylacetone in the presence of a base followed by oxidative cyclization to form the final product.", "Starting Materials": [ "2,5-dimethoxy-1,4-benzoquinone", "acetylacetone", "base (e.g. potassium carbonate)", "oxidizing agent (e.g. iodine)" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethoxy-1,4-benzoquinone and acetylacetone in a solvent (e.g. ethanol) and add a base (e.g. potassium carbonate) to the mixture.", "Step 2: Heat the mixture under reflux for several hours to allow for condensation to occur.", "Step 3: Cool the mixture and add an oxidizing agent (e.g. iodine) to initiate oxidative cyclization.", "Step 4: Continue heating the mixture under reflux until the reaction is complete.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |

CAS-Nummer |

24502-78-1 |

Molekularformel |

C18H18O6 |

Molekulargewicht |

330.3 g/mol |

IUPAC-Name |

[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,22-23H,7H2,1-3H3/t15-/m1/s1 |

InChI-Schlüssel |

ZSHRYNLKHZXANX-OAHLLOKOSA-N |

Isomerische SMILES |

CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

Kanonische SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-](/img/structure/B600113.png)

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)

![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)